N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)urea
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)urea is a useful research compound. Its molecular formula is C14H9ClF4N2O and its molecular weight is 332.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.0339533 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Urease Inhibitors in Medicine
Urease inhibitors have been extensively studied for their potential in treating gastric and urinary tract infections caused by urease-producing bacteria such as Helicobacter pylori. These compounds, including various urea derivatives, offer a promising approach to manage infections by inhibiting the enzyme urease, which plays a critical role in the pathogenesis of these bacteria. The search for effective urease inhibitors has led to the identification of multiple compounds, including urea derivatives, with potential medical applications (Kosikowska & Berlicki, 2011).
Agricultural Applications
In agriculture, urea derivatives are explored for their role as urease inhibitors to improve the efficiency of urea-based fertilizers. By inhibiting the enzyme urease in soil, these compounds reduce the conversion of urea to ammonia, thereby decreasing nitrogen loss through volatilization. This process enhances the nitrogen use efficiency of urea fertilizers, contributing to more sustainable agricultural practices and reducing environmental pollution. Recent research highlights the effectiveness of certain urea derivatives in reducing ammonia volatilization and improving fertilizer use efficiency (Bremner, 1995).
Environmental Health and Safety
The study of urease and nitrification inhibitors, including urea derivatives, extends to their environmental impact and safety. These compounds are crucial in reducing greenhouse gas emissions and ammonia loss from agricultural soils. However, concerns about their safety, particularly their residues in the environment and potential health impacts, have prompted research into risk assessment frameworks. Such studies aim to ensure that the benefits of these inhibitors in reducing environmental pollution do not come at the expense of human health and environmental integrity (Ray et al., 2020).
Biomedical Research
In biomedical research, urea derivatives are investigated for their therapeutic effects. These compounds have been found to possess various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The versatility of urea derivatives in drug design and their incorporation into pharmaceuticals to modulate drug-target interactions underscore their significance in developing new therapeutic agents (Jagtap et al., 2017).
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF4N2O/c15-12-5-4-10(7-11(12)14(17,18)19)21-13(22)20-9-3-1-2-8(16)6-9/h1-7H,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIBDUUIRRAAQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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